![molecular formula C17H14ClN3O2S2 B2792829 N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide CAS No. 868974-72-5](/img/structure/B2792829.png)
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
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Overview
Description
“N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide” is a chemical compound with the molecular formula C18H22ClN3OS2 . It’s a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring, a methoxybenzamide group, and a 2-chlorophenyl group linked via a sulfanyl bridge .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related 1,3,4-thiadiazole compounds have been synthesized through various chemical reactions, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Scientific Research Applications
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been studied for its ability to lower blood glucose levels by activating the AMP-activated protein kinase pathway. Inflammation research has also shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the presence of the =n-c-s- moiety and strong aromaticity of the 1,3,4-thiadiazole ring is responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to inhibit the growth of tumor cells , and have shown anti-tobacco mosaic virus activity .
Result of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to have anticonvulsant properties , and have shown anti-tobacco mosaic virus activity .
Advantages and Limitations for Lab Experiments
The advantages of using N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to interact with specific molecular targets. However, limitations include the need for further studies to determine its safety and efficacy in humans and the need for optimization of its pharmacokinetic properties.
Future Directions
For the research on N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide include the optimization of its pharmacokinetic properties, the development of more potent derivatives, and the evaluation of its safety and efficacy in human clinical trials. Additionally, further studies are needed to explore its potential therapeutic applications in other diseases such as Alzheimer's disease and cardiovascular disease.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential as a therapeutic agent in various diseases.
Synthesis Methods
The synthesis of N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves the reaction of 2-chlorobenzyl mercaptan with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with 3-methoxybenzoyl chloride to yield this compound. The purity of the compound can be confirmed through various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-23-13-7-4-6-11(9-13)15(22)19-16-20-21-17(25-16)24-10-12-5-2-3-8-14(12)18/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFQKGDQPLVQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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